molecular formula C11H12N2OS B3406332 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- CAS No. 30156-22-0

1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)-

Cat. No.: B3406332
CAS No.: 30156-22-0
M. Wt: 220.29 g/mol
InChI Key: HQGDAEQLBKCGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- is a heterocyclic compound that features an imidazole ring with a benzoyl group at the 1-position and a methylthio group at the 2-position

Preparation Methods

The synthesis of 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-15-11-12-7-8-13(11)10(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGDAEQLBKCGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404308
Record name F0630-0008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30156-22-0
Record name F0630-0008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)-
Reactant of Route 2
Reactant of Route 2
1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)-
Reactant of Route 3
Reactant of Route 3
1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)-
Reactant of Route 4
Reactant of Route 4
1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)-
Reactant of Route 5
1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)-
Reactant of Route 6
1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.